molecular formula C9H7NO2 B6329930 4-Methylene-1H-benzo[d][1,3]oxazin-2(4H)-one CAS No. 154123-48-5

4-Methylene-1H-benzo[d][1,3]oxazin-2(4H)-one

Cat. No.: B6329930
CAS No.: 154123-48-5
M. Wt: 161.16 g/mol
InChI Key: SWGWDJIOJBYECV-UHFFFAOYSA-N
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Description

4-Methylene-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound that features a benzene ring fused to an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylene-1H-benzo[d][1,3]oxazin-2(4H)-one can be achieved through several methods. One common approach involves the reaction of 2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates with sulfur ylides under mild conditions. This catalyst-free annulation process yields various 1,2-dihydroquinolines in high yields . Another method involves the [3+2]-annulation of 2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates with α,β-unsaturated imines, resulting in polysubstituted 2,3-dihydropyrroles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Methylene-1H-benzo[d][1,3]oxazin-2(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include sulfur ylides, α,β-unsaturated imines, and various oxidizing and reducing agents. The reactions are typically carried out under mild conditions to ensure high yields and efficiency .

Major Products

The major products formed from these reactions include 1,2-dihydroquinolines and polysubstituted 2,3-dihydropyrroles .

Scientific Research Applications

4-Methylene-1H-benzo[d][1,3]oxazin-2(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methylene-1H-benzo[d][1,3]oxazin-2(4H)-one involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the reaction conditions and the nature of the reagents used. The specific molecular targets and pathways involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ability to undergo a wide range of chemical reactions under mild conditions, leading to the formation of various complex heterocyclic structures.

Properties

IUPAC Name

4-methylidene-1H-3,1-benzoxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-6-7-4-2-3-5-8(7)10-9(11)12-6/h2-5H,1H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGWDJIOJBYECV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C2=CC=CC=C2NC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylene-1H-benzo[d][1,3]oxazin-2(4H)-one
Reactant of Route 2
4-Methylene-1H-benzo[d][1,3]oxazin-2(4H)-one
Reactant of Route 3
4-Methylene-1H-benzo[d][1,3]oxazin-2(4H)-one
Reactant of Route 4
4-Methylene-1H-benzo[d][1,3]oxazin-2(4H)-one
Reactant of Route 5
4-Methylene-1H-benzo[d][1,3]oxazin-2(4H)-one
Reactant of Route 6
4-Methylene-1H-benzo[d][1,3]oxazin-2(4H)-one

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